3-Bromo-5-iodopyridine-4-carboxylic acid
Overview
Description
3-Bromo-5-iodopyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrINO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Mechanism of Action
- Halogenated compounds are often used as precursors for further functionalization, making them valuable tools in synthetic chemistry .
- Under basic conditions, 3-Bromo-5-iodopyridine-4-carboxylic acid could undergo heterolytic C2-H bond cleavage, forming a carbene intermediate. This intermediate can eliminate fluoride ions (F¯) to generate a cationic species .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyridine-4-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodopyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodopyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products can include azides, thiols, or other functionalized pyridines.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Scientific Research Applications
3-Bromo-5-iodopyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-Bromo-5-chloropyridine-4-carboxylic acid
- 3-Bromo-5-fluoropyridine-4-carboxylic acid
- 3-Bromo-5-methylpyridine-4-carboxylic acid
Comparison: 3-Bromo-5-iodopyridine-4-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, the iodine atom offers higher reactivity in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-iodopyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCFTPCRQVMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266647 | |
Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-67-9 | |
Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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